molecular formula C12Br2F8S B101036 Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide CAS No. 17728-68-6

Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide

Cat. No.: B101036
CAS No.: 17728-68-6
M. Wt: 487.99 g/mol
InChI Key: IANYUMGYGQRWKT-UHFFFAOYSA-N
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Description

Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide is an organosulfur compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, with a sulfide linkage connecting two such rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-bromotetrafluorophenyl)sulfide typically involves the reaction of 2-bromotetrafluorobenzene with sulfur sources under specific conditions. One common method includes the use of a thiol-free one-pot approach, where benzyl bromides react with potassium thioacetate (PTA) and Oxone® to yield the desired sulfide . This method is advantageous due to its compatibility with various functional groups and the absence of unpleasant thiol odors.

Industrial Production Methods

Industrial production of bis(2-bromotetrafluorophenyl)sulfide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfide linkage can be oxidized to sulfoxides or sulfones, and reduced back to sulfides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydrosulfide or potassium thiolates are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or Oxone® are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

    Substitution: Products include various substituted phenyl sulfides.

    Oxidation: Major products are sulfoxides and sulfones.

    Reduction: The primary product is the reduced sulfide.

Scientific Research Applications

Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2-bromotetrafluorophenyl)sulfide involves its interaction with molecular targets through its bromine and fluorine atoms, which can form halogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various substrates. The sulfide linkage also plays a crucial role in its chemical behavior, enabling it to participate in redox reactions and act as a ligand in coordination complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for forming halogen bonds. This makes it particularly valuable in applications requiring specific molecular interactions and high chemical stability.

Properties

CAS No.

17728-68-6

Molecular Formula

C12Br2F8S

Molecular Weight

487.99 g/mol

IUPAC Name

1-bromo-2-(2-bromo-3,4,5,6-tetrafluorophenyl)sulfanyl-3,4,5,6-tetrafluorobenzene

InChI

InChI=1S/C12Br2F8S/c13-1-3(15)5(17)7(19)9(21)11(1)23-12-2(14)4(16)6(18)8(20)10(12)22

InChI Key

IANYUMGYGQRWKT-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)SC2=C(C(=C(C(=C2Br)F)F)F)F)Br)F)F)F

Canonical SMILES

C1(=C(C(=C(C(=C1F)SC2=C(C(=C(C(=C2Br)F)F)F)F)Br)F)F)F

Synonyms

Bis(2-bromo-3,4,5,6-tetrafluorophenyl) sulfide

Origin of Product

United States

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